Chlorodimethyl(4-methylphenethyl)silane Chlorodimethyl(4-methylphenethyl)silane
Brand Name: Vulcanchem
CAS No.:
VCID: VC15973121
InChI: InChI=1S/C11H17ClSi/c1-10-4-6-11(7-5-10)8-9-13(2,3)12/h4-7H,8-9H2,1-3H3
SMILES:
Molecular Formula: C11H17ClSi
Molecular Weight: 212.79 g/mol

Chlorodimethyl(4-methylphenethyl)silane

CAS No.:

Cat. No.: VC15973121

Molecular Formula: C11H17ClSi

Molecular Weight: 212.79 g/mol

* For research use only. Not for human or veterinary use.

Chlorodimethyl(4-methylphenethyl)silane -

Specification

Molecular Formula C11H17ClSi
Molecular Weight 212.79 g/mol
IUPAC Name chloro-dimethyl-[2-(4-methylphenyl)ethyl]silane
Standard InChI InChI=1S/C11H17ClSi/c1-10-4-6-11(7-5-10)8-9-13(2,3)12/h4-7H,8-9H2,1-3H3
Standard InChI Key ACUDXPNRJSJAAZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CC[Si](C)(C)Cl

Introduction

Structural Characteristics and Molecular Properties

Chlorodimethyl(4-methylphenethyl)silane (C11_{11}H17_{17}ClSi) features a tetrahedral silicon center bonded to:

  • Two methyl groups (-CH3_3)

  • One chlorine atom (-Cl)

  • One 4-methylphenethyl group (-CH2_2CH2_2C6_6H3_3CH3_3)

The 4-methylphenethyl group introduces steric bulk and aromaticity, influencing reactivity and physical properties. The molecular weight is calculated as 212.80 g/mol, with a density estimated at 1.02–1.05 g/cm3^3 based on analogous chlorosilanes . Key spectral data inferred from related compounds include:

  • 1^1H NMR: Aromatic protons (δ 6.8–7.2 ppm), methylene protons adjacent to silicon (δ 0.5–1.5 ppm), and methyl groups on silicon (δ 0.1–0.3 ppm).

  • 29^{29}Si NMR: A resonance near δ 20–30 ppm, typical for chlorosilanes .

Synthesis and Reaction Pathways

The synthesis of chlorodimethyl(4-methylphenethyl)silane can be inferred from methods used for analogous chlorosilanes. A plausible route involves:

Step 1: Preparation of 4-methylphenethylmagnesium bromide
4-Methylphenethyl bromide reacts with magnesium in dry tetrahydrofuran (THF) to form the Grignard reagent.

Step 2: Nucleophilic substitution
Dimethyldichlorosilane (Cl2_2Si(CH3_3)2_2) reacts with the Grignard reagent in a 1:1 molar ratio:

Cl2Si(CH3)2+C6H3CH3CH2CH2MgBrClSi(CH3)2(CH2CH2C6H3CH3)+MgBrCl\text{Cl}_2\text{Si(CH}_3\text{)}_2 + \text{C}_6\text{H}_3\text{CH}_3\text{CH}_2\text{CH}_2\text{MgBr} \rightarrow \text{ClSi(CH}_3\text{)}_2(\text{CH}_2\text{CH}_2\text{C}_6\text{H}_3\text{CH}_3) + \text{MgBrCl}

This method mirrors the synthesis of chloromethyl-methyl-dimethylsilane, where alkoxy groups are introduced via nucleophilic substitution .

Optimization Parameters

ParameterOptimal Range
Temperature40–90°C
Reaction Time0.5–4 hours
SolventDry THF or ether
Yield85–95% (estimated)

Physicochemical Properties

Key properties extrapolated from structural analogs :

PropertyValue
Boiling Point240–260°C (estimated)
Refractive Index1.485–1.495
SolubilitySoluble in hydrocarbons, ether
Hydrolytic StabilityReacts vigorously with water

The chlorine atom’s electronegativity (3.0) and the silicon center’s electrophilicity make this compound highly reactive toward nucleophiles, enabling its use as a precursor in silicone polymer synthesis.

Applications in Material Science

Silicone Elastomers

Chlorodimethyl(4-methylphenethyl)silane can serve as a crosslinking agent in high-temperature-resistant silicones. The aromatic 4-methylphenethyl group enhances thermal stability, with decomposition temperatures exceeding 300°C .

Surface Functionalization

The compound’s chloro group reacts with hydroxylated surfaces (e.g., glass, metals), forming stable Si-O bonds. This application is critical in creating hydrophobic coatings for optical devices .

Pharmaceutical Intermediates

While not directly cited, structurally similar chlorosilanes are used to protect hydroxyl groups during drug synthesis. The 4-methylphenethyl group may offer steric shielding in chiral synthesis .

PrecautionImplementation
StorageUnder inert gas (N2_2)
Personal EquipmentGloves, goggles, fume hood
Spill ManagementNeutralize with NaHCO3_3

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